(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-5-8-18-11-7-6-10(23(16,20)21)9-12(11)22-14(18)17-13(19)15(2,3)4/h5-7,9H,1,8H2,2-4H3,(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAELTWVOCCTGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and carboxylic acids or their derivatives.
Introduction of the allyl group: The allyl group can be introduced through allylation reactions using reagents like allyl bromide in the presence of a base.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride or other suitable sulfamoylating agents.
Formation of the pivalamide moiety: This step involves the reaction of the intermediate with pivaloyl chloride or pivalic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the sulfamoyl group, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the allyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the thiazole ring may produce dihydrothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its cytotoxic and antibacterial activities, making it a candidate for further investigation in drug discovery and development .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, its cytotoxic activity may be due to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Comparison with Similar Benzothiazole Derivatives
Benzothiazole derivatives are widely explored for their diverse bioactivities. Key structural differences between the target compound and analogs are summarized below:
Key Observations:
- Sulfamoyl vs.
- Acyl Groups : The pivalamide in the target compound improves metabolic stability compared to smaller acyl groups (e.g., acetamide) due to steric hindrance against enzymatic hydrolysis.
Physicochemical Properties
- Key Insights :
- The target compound’s moderate solubility arises from the sulfamoyl group, whereas the STING agonist analog’s low solubility is attributed to its hydrophobic oxazole and hydroxypropoxy substituents .
- The higher LogP of the target compound vs. acetazolamide reflects the lipophilic pivalamide and allyl groups.
Pharmacological Activity
- However, the bulky pivalamide and Z-configuration may redirect selectivity toward novel targets (e.g., bacterial enzymes or kinases).
- STING Agonist Analog: Designed for immunostimulation via STING pathway activation, leveraging the carbamoyl and hydroxypropoxy groups for receptor binding .
- Therapeutic Implications : Structural variations dictate divergent mechanisms; sulfamoyl derivatives often target enzymes, while carbamoyl/heterocyclic analogs (e.g., ) prioritize protein-protein interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
